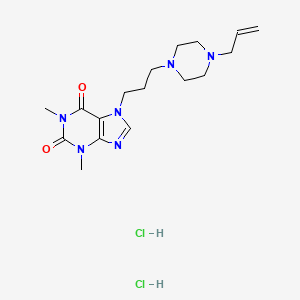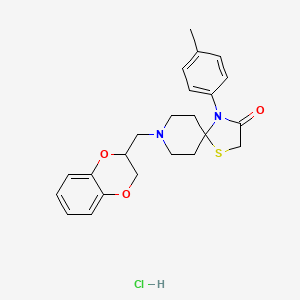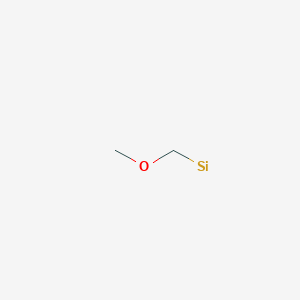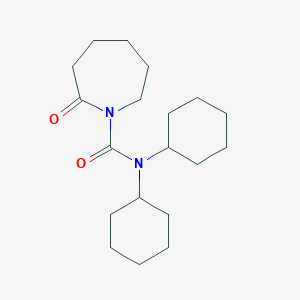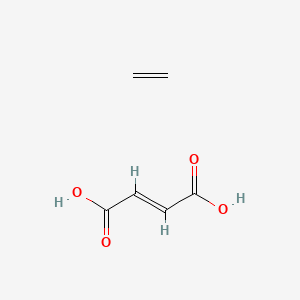
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide is an organic compound with a unique structure that includes a hydrazinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide typically involves the reaction of but-2-en-1-ylidene with 1,1,1-trimethylhydrazinium iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield hydrazine derivatives, and substitution may yield various substituted hydrazinium compounds.
Applications De Recherche Scientifique
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism by which 2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-[(2E)-but-2-en-1-ylidene]butanedioic acid
- (E)-(2E)-but-2-en-1-ylidenehydrazine
Uniqueness
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide is unique due to its specific structure, which includes a hydrazinium ion. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Propriétés
Numéro CAS |
20597-67-5 |
|---|---|
Formule moléculaire |
C7H15IN2 |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
(but-2-enylideneamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C7H15N2.HI/c1-5-6-7-8-9(2,3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MRNNEQRCYVBZHB-UHFFFAOYSA-M |
SMILES canonique |
CC=CC=N[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



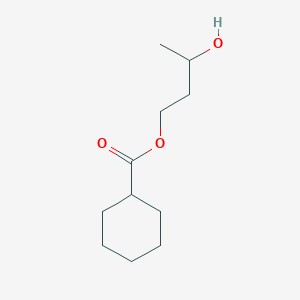

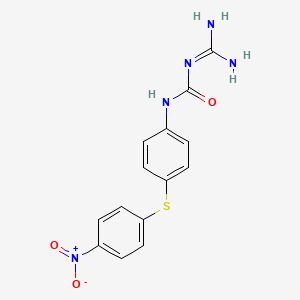

![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
